3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane
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Overview
Description
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane is a complex organic compound that features a unique structure combining a tropane ring with a substituted anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane typically involves the following steps:
Formation of the Anthracene Derivative: The starting material, 9,10-dihydroanthracene, is first methylated to form 10,10-dimethyl-9,10-dihydroanthracene.
Coupling with Tropane: The methylated anthracene derivative is then coupled with tropane under specific reaction conditions, often involving a catalyst such as aluminum chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracenes .
Scientific Research Applications
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane involves its interaction with molecular targets through its anthracene and tropane moieties. The anthracene part can participate in π-π stacking interactions, while the tropane ring can interact with various receptors and enzymes . These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane is unique due to its combined structure of a tropane ring and a substituted anthracene. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
CAS No. |
27574-22-7 |
---|---|
Molecular Formula |
C24H27N |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
3-(10,10-dimethylanthracen-9-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C24H27N/c1-24(2)21-10-6-4-8-19(21)23(20-9-5-7-11-22(20)24)16-14-17-12-13-18(15-16)25(17)3/h4-11,17-18H,12-15H2,1-3H3 |
InChI Key |
OAEZJIXITIVTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=C3CC4CCC(C3)N4C)C5=CC=CC=C51)C |
Origin of Product |
United States |
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